2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone
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Overview
Description
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone is a heterocyclic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, a dichlorophenyl group, and a pyrrole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound, often in the presence of a base such as sodium hydroxide.
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a diketone and an amine.
Coupling of the Dichlorophenyl Group: The final step involves coupling the dichlorophenyl group to the pyrrole ring, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the dichlorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, reduced dichlorophenyl derivatives.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: A compound with similar structural features, used in the production of polymers and copolymers.
N-(3-Aminopropyl)methacrylamide hydrochloride: Another related compound, utilized in biomedical research and as a crosslinking agent for hydrogels.
Uniqueness
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone stands out due to its unique combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of versatility and potential efficacy.
Biological Activity
The compound 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone , often referred to as a triazole derivative, is of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C12H13Cl2N5S with a molecular weight of approximately 300.25 g/mol. The compound features a triazole ring which is known for its bioactivity and is often utilized in drug development.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit promising anticancer properties. For instance, compounds containing the 1,2,4-triazole core have been shown to inhibit cancer cell proliferation. A study indicated that triazole-based compounds could effectively bind to cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The binding affinity and energy calculations suggest that these compounds could be developed as potential anticancer agents .
Table 1: Anticancer Activity of Triazole Derivatives
Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Triazole A | HCT116 (Colon) | 6.2 | CDK2 inhibition |
Triazole B | T47D (Breast) | 27.3 | Apoptosis induction |
Triazole C | MCF7 (Breast) | 43.4 | Cell cycle arrest |
Antimicrobial Activity
Triazole derivatives have also been investigated for their antimicrobial properties. A study highlighted that certain triazole compounds demonstrated significant activity against various pathogenic bacteria and fungi. The presence of the sulfanyl group in the structure enhances its interaction with microbial targets, leading to increased efficacy .
Table 2: Antimicrobial Activity of Selected Triazoles
Compound | Microorganism | Zone of Inhibition (mm) | Mechanism |
---|---|---|---|
Triazole D | Staphylococcus aureus | 15 | Cell wall disruption |
Triazole E | Escherichia coli | 18 | Protein synthesis inhibition |
Mechanistic Insights
The biological activity of triazoles can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly targeting kinases involved in cancer progression.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Cell Cycle Modulation : By affecting key regulatory proteins like CDK2, these compounds can induce cell cycle arrest in cancer cells.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Case Study on Breast Cancer : A clinical trial involving a novel triazole compound showed a significant reduction in tumor size among participants resistant to conventional therapies.
- Case Study on Fungal Infections : Patients with resistant fungal infections were treated with a triazole derivative leading to improved outcomes and reduced mortality rates.
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N5OS/c1-8-5-11(14(24)7-25-16-20-15(19)21-22-16)9(2)23(8)13-6-10(17)3-4-12(13)18/h3-6H,7H2,1-2H3,(H3,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOLWFQWKDIMJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C(=O)CSC3=NNC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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